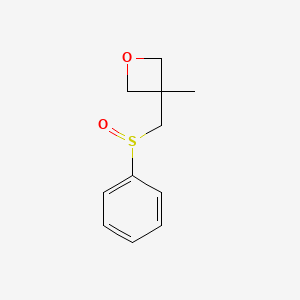
3-Methyl-3-((phenylsulfinyl)methyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is an organic compound featuring a four-membered oxetane ring with a phenylsulfinylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the phenylsulfinylmethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often relies on scalable cyclization reactions and the use of robust catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-((phenylsulfinyl)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone under oxidative conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Phenylsulfonylmethyl oxetane.
Reduction: Phenylthiomethyl oxetane.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-3-((phenylsulfinyl)methyl)oxetane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenylsulfinyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfinyl group can modulate the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Another oxetane derivative with a hydroxymethyl group instead of a phenylsulfinyl group.
3-Phenyl-3-((phenylsulfonyl)methyl)oxetane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is unique due to its specific combination of the oxetane ring and the phenylsulfinyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
3-(benzenesulfinylmethyl)-3-methyloxetane |
InChI |
InChI=1S/C11H14O2S/c1-11(7-13-8-11)9-14(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
PJJNKTKKDHYKEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)


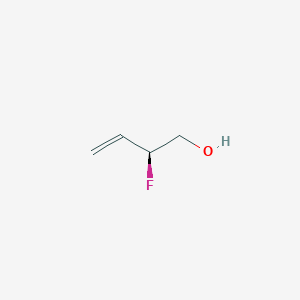




![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)
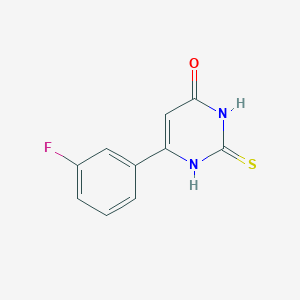
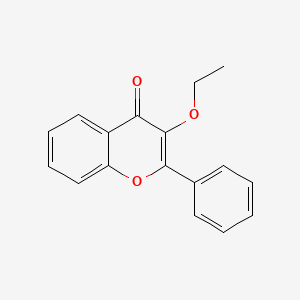
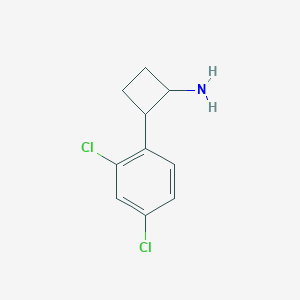
![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)
![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)
